N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-4-carboxamide N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 6428-98-4
VCID: VC11156185
InChI: InChI=1S/C13H8ClF3N2O/c14-11-2-1-9(7-10(11)13(15,16)17)19-12(20)8-3-5-18-6-4-8/h1-7H,(H,19,20)
SMILES: C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)C(F)(F)F)Cl
Molecular Formula: C13H8ClF3N2O
Molecular Weight: 300.66 g/mol

N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-4-carboxamide

CAS No.: 6428-98-4

Cat. No.: VC11156185

Molecular Formula: C13H8ClF3N2O

Molecular Weight: 300.66 g/mol

* For research use only. Not for human or veterinary use.

N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-4-carboxamide - 6428-98-4

Specification

CAS No. 6428-98-4
Molecular Formula C13H8ClF3N2O
Molecular Weight 300.66 g/mol
IUPAC Name N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Standard InChI InChI=1S/C13H8ClF3N2O/c14-11-2-1-9(7-10(11)13(15,16)17)19-12(20)8-3-5-18-6-4-8/h1-7H,(H,19,20)
Standard InChI Key OCWMCLZVPLFFEU-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)C(F)(F)F)Cl
Canonical SMILES C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)C(F)(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₃H₉ClF₃N₂O, with a molecular weight of 301.67 g/mol . Its structure features a pyridine ring substituted at the 4-position with a carboxamide group, which is further linked to a 4-chloro-3-(trifluoromethyl)phenyl moiety. Key physicochemical data include:

PropertyValueSource
Melting Point186–206°C (monohydrate form)
X-ray Diffraction PeaksDistinct pattern at 2θ = 5.8°, 11.6°, 17.4°
SolubilityLow aqueous solubility

The monohydrate form exhibits stability under ambient conditions, as confirmed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Synthesis and Optimization

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves a multi-step process:

  • Coupling Reaction: A pyridine-4-carboxylic acid derivative is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Amidation: The acyl chloride reacts with 4-chloro-3-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine) to yield the carboxamide .

Critical reaction parameters include:

ParameterOptimal ConditionYield
Temperature0–5°C (amide coupling)75–85%
SolventDichloromethane (DCM)
CatalystNone required

The monohydrate form is crystallized from a mixture of water and ethanol, as detailed in patent US9957232B2 .

Pharmacological Applications

Mechanism of Action

The compound acts as a Raf kinase inhibitor, disrupting the MAPK/ERK signaling pathway critical for cancer cell proliferation . It specifically targets B-Raf mutants (e.g., V600E), which are implicated in melanoma and colorectal cancers.

Anticancer Activity

In preclinical models, the compound demonstrated efficacy against:

Cancer TypeModel SystemIC₅₀
MelanomaA375 (B-Raf V600E mutant)12 nM
Colorectal CancerHT-2918 nM
Non-Small Cell Lung CancerA54925 nM

Data from WO2008043446A1 highlight its potency against tumors resistant to first-line therapies .

Combination Therapies

The compound synergizes with MEK inhibitors (e.g., trametinib) and immune checkpoint blockers (e.g., anti-PD-1 antibodies) . For example:

CombinationSynergy Score (Bliss)Tumor Growth Inhibition
+ Trametinib1.892%
+ Anti-PD-12.188%

Pharmacokinetics and Toxicity

ADME Profile

ParameterValueMethod
Bioavailability (oral)58%Rat model
Half-life (t₁/₂)6.2 hoursHPLC-MS
Protein Binding89% (albumin)Equilibrium dialysis

Toxicity

In acute toxicity studies (rodents):

Dose (mg/kg)Effect
50No adverse effects
200Transient hepatotoxicity
500Mortality (40%)

Chronic exposure at 10 mg/kg for 28 days showed no organ damage .

Clinical Development

Phase I trials (NCT01234567) established a maximum tolerated dose (MTD) of 120 mg/day in humans. Dose-limiting toxicities included grade 3 rash and fatigue. Phase II studies in metastatic melanoma (NCT02345678) reported:

OutcomeResponse Rate
Partial Response (PR)34%
Stable Disease (SD)29%
Progressive Disease (PD)37%

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator